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Off-target effects of SAR103168 in experiments
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Compound of Interest

Compound Name: SAR103168

cat. No.: B1191841

Technical Support Center: SAR103168

Welcome to the technical support center for SAR103168. This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on the
experimental use of SAR103168, with a focus on understanding and troubleshooting potential
off-target effects.

Frequently Asked Questions (FAQS)

Q1: What are the primary known targets of SAR103168?

Al: SAR103168 is a multi-targeted tyrosine kinase inhibitor. Its primary intended targets
include the Src kinase family, Abl kinase, and several angiogenic receptor kinases such as
VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.

Q2: Is there a publicly available comprehensive kinase selectivity profile (kinome scan) for
SAR1031687

A2: Currently, a detailed public kinome scan profiling SAR103168 against a broad panel of
kinases is not available. The known targets have been identified through preclinical studies.
The absence of a comprehensive screen means that researchers should be vigilant for
potential off-target activities.

Q3: My cells are showing a phenotype that isn't explained by the inhibition of the known targets
of SAR103168. Could this be an off-target effect?
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A3: Yes, an unexpected phenotype is a common indicator of an off-target effect. Multi-kinase
inhibitors can interact with proteins other than their intended targets, leading to unforeseen
biological consequences. It is crucial to experimentally validate that the observed phenotype is
a direct result of inhibiting the intended target.

Q4: Why was the Phase | clinical trial for SAR103168 discontinued? Was it due to off-target
toxicity?

A4: The Phase | clinical trial for SAR103168 in patients with refractory/relapsed acute leukemia
or high-risk myelodysplastic syndrome was discontinued due to the unpredictable
pharmacokinetic profile of the drug, which made it difficult to determine a maximum tolerated
dose. The discontinuation was not attributed to any specific off-target toxicities.

Q5: What general classes of kinases might be inhibited by SAR103168 as off-targets, based on
its chemical structure?

A5: SAR103168 belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors. Compounds
with this scaffold have been reported to interact with a range of kinases. While specific off-
targets for SAR103168 are not publicly known, related compounds have shown activity against
cyclin-dependent kinases (CDKSs). Therefore, it is plausible that SAR103168 could have off-
target effects on cell cycle regulation.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation
Results

You observe that SAR103168 is affecting cell viability or proliferation in a manner that is
inconsistent with the known roles of its primary targets in your cell line.

Possible Cause:

» Off-target kinase inhibition: SAR103168 may be inhibiting other kinases crucial for cell
survival or proliferation in your specific cellular context. For example, inhibition of an
unforeseen CDK could lead to cell cycle arrest.
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» On-target effects in a different pathway: One of the intended targets may have a previously
uncharacterized role in your experimental system.

Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected viability results.
Experimental Protocols:
o Western Blot for On-Target Engagement:
o Treat cells with a range of SAR103168 concentrations for a specified time.
o Lyse the cells and quantify protein concentration.
o Perform SDS-PAGE and transfer proteins to a PVDF membrane.

o Probe with antibodies against the phosphorylated (inactive) and total forms of a primary

target (e.g., p-Src and total Src).

o Analyze the dose-dependent decrease in the phosphorylated form to confirm target

engagement.

Issue 2: Contradictory Results with Other Multi-Kinase
Inhibitors

You are using another multi-kinase inhibitor with a similar on-target profile to SAR103168, but
you are observing different phenotypic outcomes.

Possible Cause:

The two inhibitors, despite having overlapping primary targets, likely have distinct off-target
profiles. The differing phenotypes are probably due to the unique off-target “fingerprint" of each
compound.

Troubleshooting Strategy:
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o Compare Known Selectivity Profiles: If available, compare the detailed kinase selectivity

panels for both inhibitors to identify kinases that are differentially inhibited.

» Hypothesize Pathway Involvement: Based on the unique off-targets, hypothesize which

signaling pathways might be differentially affected.

o Test Hypotheses: Use pathway-specific readouts (e.g., phosphorylation of downstream

substrates, gene expression changes) to determine if the hypothesized off-target pathways

are indeed being modulated.

Data Presentation

Table 1: Known On-Target Inhibitory Activity of SAR103168

Target IC50 (nM) Target Family

Src 0.65 Src Family Kinase

Abl Not specified Abl Family Kinase
VEGFR1 Not specified Receptor Tyrosine Kinase
VEGFR2 Not specified Receptor Tyrosine Kinase
Tie2 Not specified Receptor Tyrosine Kinase
PDGFR Not specified Receptor Tyrosine Kinase
FGFR1 Not specified Receptor Tyrosine Kinase
FGFR3 Not specified Receptor Tyrosine Kinase
EGFR Not specified Receptor Tyrosine Kinase

Note: Specific IC50 values for all targets are not publicly available.

Signaling Pathways and Potential Off-Target

Interference
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The intended action of SAR103168 is to block signaling cascades driven by its primary targets.
However, off-target inhibition can lead to the modulation of unintended pathways.

 To cite this document: BenchChem. [Off-target effects of SAR103168 in experiments].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#off-target-effects-of-sar103168-in-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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